Cas no 10071-38-2 (6-chloro-2-methyl-2,3-dihydropyridazin-3-one)
6-chloro-2-methyl-2,3-dihydropyridazin-3-one Chemical and Physical Properties
Names and Identifiers
-
- 3(2H)-Pyridazinone, 6-chloro-2-methyl-
- 6-chloro-2-methylpyridazin-3(2H)-one
- 6-chloro-2-methylpyridazin-3-one
- 6-Chloro-2-Methyl-2H-pyridazin-3-one
- 6-chloro-2-methyl-2,3-dihydropyridazin-3-one
- 10071-38-2
- AS-38890
- SY198399
- BBL029605
- DTXSID00382671
- DB-359402
- AKOS005714952
- EN300-205573
- STL145845
- IMBNTYIRTCQBRJ-UHFFFAOYSA-N
- MB02254
- CS-0076753
- A934457
- MFCD02178600
- SCHEMBL958356
- F2199-0497
-
- MDL: MFCD02178600
- Inchi: 1S/C5H5ClN2O/c1-8-5(9)3-2-4(6)7-8/h2-3H,1H3
- InChI Key: IMBNTYIRTCQBRJ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(N(C)N=1)=O
Computed Properties
- Exact Mass: 144.0090405g/mol
- Monoisotopic Mass: 144.0090405g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 32.7Ų
6-chloro-2-methyl-2,3-dihydropyridazin-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EA316-250mg |
6-chloro-2-methyl-2,3-dihydropyridazin-3-one |
10071-38-2 | 96% | 250mg |
2229CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EA316-100mg |
6-chloro-2-methyl-2,3-dihydropyridazin-3-one |
10071-38-2 | 96% | 100mg |
864CNY | 2021-05-07 | |
| Alichem | A029181215-1g |
6-Chloro-2-methylpyridazin-3(2H)-one |
10071-38-2 | 95% | 1g |
$499.80 | 2023-09-04 | |
| Alichem | A029181215-5g |
6-Chloro-2-methylpyridazin-3(2H)-one |
10071-38-2 | 95% | 5g |
$1111.76 | 2023-09-04 | |
| TRC | C276346-100mg |
6-Chloro-2-methylpyridazin-3(2H)-one |
10071-38-2 | 100mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C276346-500mg |
6-Chloro-2-methylpyridazin-3(2H)-one |
10071-38-2 | 500mg |
$ 185.00 | 2022-04-01 | ||
| TRC | C276346-1g |
6-Chloro-2-methylpyridazin-3(2H)-one |
10071-38-2 | 1g |
$ 295.00 | 2022-04-01 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD232606-100mg |
6-Chloro-2-methylpyridazin-3(2H)-one |
10071-38-2 | 96% | 100mg |
¥87.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD232606-250mg |
6-Chloro-2-methylpyridazin-3(2H)-one |
10071-38-2 | 96% | 250mg |
¥149.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD232606-1g |
6-Chloro-2-methylpyridazin-3(2H)-one |
10071-38-2 | 96% | 1g |
¥405.0 | 2022-03-01 |
6-chloro-2-methyl-2,3-dihydropyridazin-3-one Suppliers
6-chloro-2-methyl-2,3-dihydropyridazin-3-one Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 6-chloro-2-methyl-2,3-dihydropyridazin-3-one
6-Chloro-2-Methyl-2,3-Dihydropyridazin-3-One: A Comprehensive Overview
The compound with CAS No. 10071-38-2, commonly referred to as 6-chloro-2-methyl-2,3-dihydropyridazin-3-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of dihydropyridazines, which are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms. The presence of a chlorine atom at the 6-position and a methyl group at the 2-position introduces unique electronic and steric properties, making it a valuable compound for various applications.
6-Chloro-2-methyl-2,3-dihydropyridazin-3-one is synthesized through a series of well-established organic reactions. The synthesis typically involves the condensation of appropriate starting materials, such as aldehydes or ketones, with nitrogen-containing precursors. The reaction conditions, including temperature and pH, play a critical role in determining the yield and purity of the final product. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.
The physical properties of 6-chloro-2-methyl-2,3-dihydropyridazin-3-one are well-documented. It is a crystalline solid with a melting point of approximately 150°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum reveals strong absorption bands in the ultraviolet region, which is indicative of its conjugated π-system. These properties make it suitable for use in various chemical reactions and analytical techniques.
The biological activity of 6-chloro-2-methyl-2,3-dihydropyridazin-3-one has been extensively studied. Recent research has demonstrated its potential as an antimicrobial agent, particularly against gram-positive bacteria and fungi. The chlorine atom at the 6-position contributes to its bactericidal activity by disrupting bacterial cell membranes. Additionally, this compound has shown moderate inhibitory effects on certain cancer cell lines, suggesting its potential role in anticancer therapy.
In terms of applications, 6-chloro-2-methyl-2,3-dihydropyridazin-3-one finds use in the pharmaceutical industry as an intermediate for the synthesis of bioactive molecules. Its unique structure allows for further functionalization through various substitution reactions, enabling the creation of derivatives with enhanced biological activity. For instance, the introduction of additional substituents at specific positions on the dihydropyridazine ring can modulate its pharmacokinetic properties and improve its efficacy as a drug candidate.
Recent studies have also explored the use of 6-chloro-2-methyl-2,3-dihydropyridazin-3-one in materials science. Its ability to form stable coordination complexes with metal ions makes it a promising candidate for applications in catalysis and sensor technology. Researchers have reported that this compound can act as a ligand in metalloporphyrin systems, enhancing their catalytic activity towards reactions such as hydrogenation and oxidation.
The environmental impact of 6-chloro-2-methyl-2,3-dihydropyridazin-3-one has also been evaluated. Studies indicate that it undergoes rapid biodegradation under aerobic conditions, reducing its potential to accumulate in the environment. However, further research is needed to fully understand its ecological effects and ensure its safe use in industrial applications.
In conclusion, 6-chloro-2-methyl
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